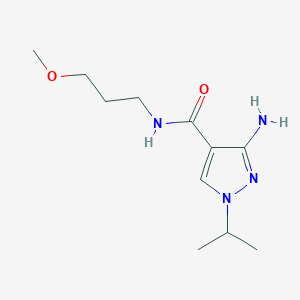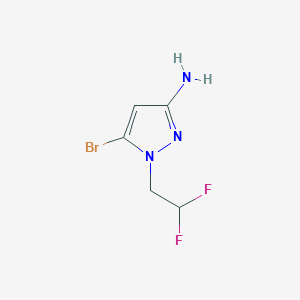![molecular formula C14H18FN3O2 B11739834 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11739834.png)
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenol moiety, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methylamino group: This can be done by reacting the intermediate with formaldehyde and methylamine in a Mannich reaction.
Coupling with 2-methoxyphenol: The final step involves coupling the intermediate with 2-methoxyphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used as a probe to study biological pathways involving pyrazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain receptors, while the pyrazole ring can interact with enzymes or other proteins. The methoxyphenol moiety may contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
- 2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile
Uniqueness
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxyphenol moiety. This combination of structural features may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18FN3O2 |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
4-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H18FN3O2/c1-20-14-8-11(2-3-13(14)19)9-16-10-12-4-6-18(17-12)7-5-15/h2-4,6,8,16,19H,5,7,9-10H2,1H3 |
Clave InChI |
TWAMOBGOSYMIHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNCC2=NN(C=C2)CCF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11739754.png)

![benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739761.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739765.png)
![3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride](/img/structure/B11739771.png)

![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739798.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11739804.png)
![2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11739807.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
